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Foretinib targets MET VEGFR2 kinases
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Cat. No.: S548153

Structural & Mechanistic Insights

Foretinib's design allows it to simultaneously block the activity of both MET and VEGFR2.

e Binding Mode: As a Type Il inhibitor, Foretinib binds to the inactive "DFG-out" conformation of the
kinase domain, occupying a hydrophobic pocket adjacent to the ATP-binding site. This mechanism
offers potential advantages in potency and selectivity compared to Type | ATP-competitive inhibitors
[1].

¢ Key Structural Motifs: The molecular structure of Foretinib incorporates specific pharmacophores
essential for dual activity [2]:

o Aflat heteroaromatic system (common in VEGFR2 inhibitors) that interacts with the hinge
region of the kinase.

o A central aryl spacer.

o Functional groups like amides that form hydrogen bonds with key amino acid residues (e.g.,
Glu885 and Asp1046 in VEGFR2).

o Aterminal hydrophobic moiety that extends into the allosteric back pocket, a feature
characteristic of Type Il c-Met inhibitors often referred to as the '5-atom rule' [2].

Signaling Pathways & Synergistic Action

The rationale for dual inhibition lies in the synergistic roles of MET and VEGFR2 in promoting aggressive

tumor phenotypes. The following diagram illustrates how Foretinib disrupts these key signaling pathways.
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Synergistic inhibition of MET and VEGFRZ2 signaling by Foretinib disrupts key cancer-promoting pathways
[3][1].

Key Experimental Evidence & Protocols

Foretinib's efficacy has been evaluated through various preclinical and clinical studies.

Clinical Trial Data (Phase Il in PRCC)

A pivotal phase II trial evaluated Foretinib in 74 patients with metastatic papillary renal cell carcinoma

(PRCCQ), a cancer often driven by MET alterations [4].
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Outcome Measure Result

Key Biomarker Correlation

Overall Response 13.5% (by RECIST 1.0)
Rate (ORR)

Progression-Free Median 9.3 months
Survival (PFS)

Overall Survival Median not reached

(0s)

Most Frequent Fatigue, hypertension, Gl

Adverse Events toxicities, non-fatal pulmonary
emboli [4]

Preclinical Experimental Workflow

ORR was 50% (5 of 10 pts) with germline
MET mutations vs. ~9% (5 of 57 pts)
without [4]

Not reported in summary

Not reported in summary

N/A

Preclinical studies often follow a standard workflow to establish the rationale for therapy. The diagram

below outlines a typical protocol for evaluating Foretinib in a specific cancer type.
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Generalized preclinical workflow for evaluating Foretinib's efficacy, from in-vitro models to in-vivo

validation [5] [4].

¢ Key In-Vitro Protocol (Gastric Cancer): A typical study involves treating a panel of gastric cancer
cell lines (e.g., MET-amplified MKN45 and SNU620 cells vs. MET-low MKN28 cells) with Foretinib
[5].
o Cell Lines: MET-amplified MKN45, SNU620; MET-low MKN28 as a control [5].
o Treatment: Foretinib at varying concentrations for dose-response.
o Endpoints: Cell viability (ICso calculation), apoptosis assays (Annexin V/PI), and Western
blotting to assess inhibition of downstream pathways (e.g., reduced p-AKT, p-ERK) [5].

Research Considerations

¢ Dosing Schedules: Clinical trials have explored both intermittent (e.g., 240 mg once daily for 5
days every 14 days) and daily (e.g., 80 mg daily) dosing regimens to optimize efficacy and manage
toxicity [4].

¢ Predictive Biomarkers: Response to Foretinib is strongly associated with specific MET alterations.
In PRCC, the presence of germline MET mutations was highly predictive of response [4]. In other
tumors, MET amplification or overexpression are key biomarkers for patient stratification [5].

e Combination Strategies: Preclinical evidence suggests investigating Foretinib in combination with
other agents, such as chemotherapy (docetaxel) or targeted therapies like trastuzumab, to enhance
antitumor activity and overcome resistance [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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